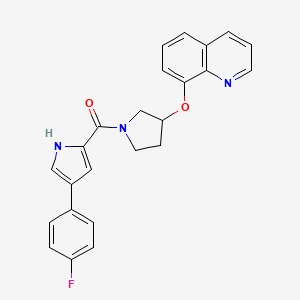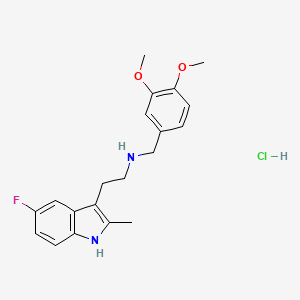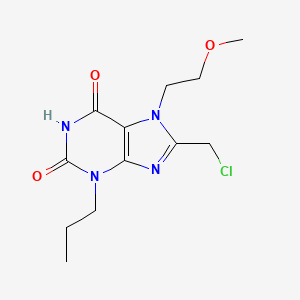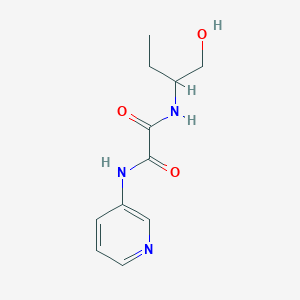![molecular formula C15H11ClN2S B2702677 2-[(4-Chlorobenzyl)sulfanyl]quinoxaline CAS No. 338977-84-7](/img/structure/B2702677.png)
2-[(4-Chlorobenzyl)sulfanyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Chlorobenzyl)sulfanyl]quinoxaline” is a chemical compound with the molecular formula C15H11ClN2S . It has an average mass of 286.779 Da and a mono-isotopic mass of 286.033142 Da .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorobenzyl)sulfanyl]quinoxaline” was confirmed by single-crystal X-ray diffraction . The DFT optimized geometry of a similar compound produced a conformer that is significantly different from the crystal structure .Chemical Reactions Analysis
Quinoxalines offer opportunities as reagents for the synthesis of biologically important condensed derivatives . They can cause new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants .Applications De Recherche Scientifique
Neuroprotection
One notable application of quinoxaline derivatives is in neuroprotection. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a relative of 2-[(4-Chlorobenzyl)sulfanyl]quinoxaline, has been identified as a potent inhibitor of the quisqualate subtype of the glutamate receptor, showing protective effects against global ischemia, even when administered post-ischemic challenge (Sheardown et al., 1990).
Catalytic Applications
In catalysis, quinoxaline derivatives have been utilized to facilitate organic reactions. For instance, the synthesis of quinoxaline derivatives at room temperature has been achieved using silica bonded S-sulfonic acid as a recyclable catalyst, showcasing the potential for sustainable and efficient synthesis methodologies (Niknam et al., 2009).
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant antimicrobial properties. A study explored the synthesis of quinoxaline sulfonamides with notable antibacterial activity against pathogens such as Staphylococcus spp. and Escherichia coli, highlighting their potential as antibacterial agents (Alavi et al., 2017).
Biomedical Synthesis
The flexibility of quinoxaline derivatives in chemical synthesis offers a pathway to a variety of compounds with potential biomedical applications. For example, new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity, indicating the role of quinoxaline derivatives in developing novel antimycobacterial agents (Jaso et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of complex biochemical reactions .
Biochemical Pathways
Related compounds have been shown to influence pathways such as oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceasome and dna repair .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been shown to induce changes at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(4-Chlorobenzyl)sulfanyl]quinoxaline .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-7-5-11(6-8-12)10-19-15-9-17-13-3-1-2-4-14(13)18-15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIQCSSJYPDJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2702594.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2702596.png)


![3-(2-Chlorophenyl)-5-[1-(3,4-dimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2702603.png)

![(2R,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester](/img/structure/B2702607.png)

![Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702609.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2702610.png)

![4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2702614.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2702617.png)